5-Bromo-2-hydroxy-3-iodobenzaldehyde

Vue d'ensemble

Description

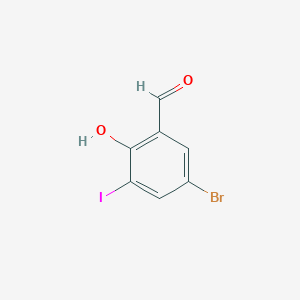

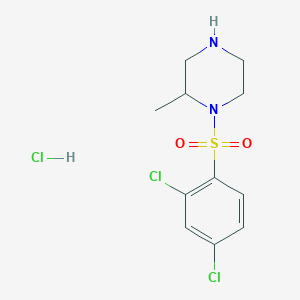

5-Bromo-2-hydroxy-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H4BrIO2 . It has a molecular weight of 326.91 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-3-iodobenzaldehyde consists of a benzene ring substituted with bromo, hydroxy, and iodo groups . The exact spatial configuration can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

5-Bromo-2-hydroxy-3-iodobenzaldehyde is a powder with a melting point of 80-81°C . It has a molecular weight of 326.91 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Bromo-2-hydroxy-3-iodobenzaldehyde has diverse applications in chemical synthesis. It is a useful synthon for the preparation of more complex molecules, especially in the synthesis of substituted biphenyls via Suzuki-type coupling, as demonstrated by Blasco, Ramírez de Arellano, & Sanz-Cervera (2017). Moreover, Longchao (2013) described the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde from bromine and 3-tert-butyl-2-hydroxybenzaldehyde, further emphasizing the versatility of bromo-hydroxybenzaldehyde derivatives in organic synthesis (Du Longchao, 2013).

Application in Analytical Chemistry

In analytical chemistry, derivatives of 5-Bromo-2-hydroxybenzaldehyde are employed for trace metal analysis. Fathi and Yaftian (2009) used a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde for preconcentration of trace amounts of copper(II) ions in water samples, demonstrating its application in environmental monitoring (S. Fathi & M. Yaftian, 2009).

Biochemical Research

In biochemical research, derivatives of 5-Bromo-2-hydroxybenzaldehyde show potential in medicinal chemistry. For instance, its derivatives have been explored for antioxidant activities. Rijal, Haryadi, & Anwar (2022) synthesized chalcone derivatives from halogenated vanillin, including bromo-hydroxybenzaldehyde, and evaluated their antioxidant activity, highlighting its potential in the development of new antioxidant agents (Chairul Rijal, W. Haryadi, & C. Anwar, 2022).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-hydroxy-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKYVFPHGKLLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydroxy-3-iodobenzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2556605.png)

![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)

![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)

![N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2556621.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2556626.png)